Cas no 22120-31-6 (5-Chloro-N-methyl-1H-indole-3-ethanamine)

5-Chloro-N-methyl-1H-indole-3-ethanamine is a synthetic indole derivative with potential applications in pharmaceutical and biochemical research. Its structure features a chloro-substituted indole core linked to an N-methylated ethanamine side chain, offering versatility in medicinal chemistry. The compound’s unique scaffold may serve as a precursor or intermediate in the synthesis of bioactive molecules, particularly those targeting serotonin-related pathways. Its well-defined chemical properties and stability under standard conditions make it suitable for controlled experimental use. Researchers value this compound for its potential in developing novel therapeutic agents, given its structural similarity to endogenous indoleamines. Proper handling and storage are recommended to maintain its integrity.
5-Chloro-N-methyl-1H-indole-3-ethanamine structure
22120-31-6 structure
商品名:5-Chloro-N-methyl-1H-indole-3-ethanamine
CAS番号:22120-31-6
MF:C11H13ClN2
メガワット:208.687321424484
CID:5729554

5-Chloro-N-methyl-1H-indole-3-ethanamine 化学的及び物理的性質

名前と識別子

    • 5-Chloro-N-methyl-1H-indole-3-ethanamine
    • 1H-Indole-3-ethanamine, 5-chloro-N-methyl-
    • インチ: 1S/C11H13ClN2/c1-13-5-4-8-7-14-11-3-2-9(12)6-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3
    • InChIKey: IAKXKRUMJQNZEL-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=C(Cl)C=C2)C(CCNC)=C1

じっけんとくせい

  • 密度みつど: 1.213±0.06 g/cm3(Predicted)
  • ふってん: 368.8±27.0 °C(Predicted)
  • 酸性度係数(pKa): 16.34±0.30(Predicted)

5-Chloro-N-methyl-1H-indole-3-ethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-369487-2.5g
[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL](METHYL)AMINE
22120-31-6
2.5g
$2316.0 2023-03-02
Enamine
EN300-369487-1.0g
[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL](METHYL)AMINE
22120-31-6
1.0g
$1117.0 2023-03-02
TRC
C221200-50mg
5-Chloro-N-methyl-1H-indole-3-ethanamine
22120-31-6
50mg
$ 190.00 2023-04-18
TRC
C221200-500mg
5-Chloro-N-methyl-1H-indole-3-ethanamine
22120-31-6
500mg
$ 1499.00 2023-04-18
Enamine
EN300-369487-5.0g
[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL](METHYL)AMINE
22120-31-6
5.0g
$2933.0 2023-03-02
TRC
C221200-250mg
5-Chloro-N-methyl-1H-indole-3-ethanamine
22120-31-6
250mg
$ 844.00 2023-04-18
Enamine
EN300-369487-10.0g
[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL](METHYL)AMINE
22120-31-6
10.0g
$3687.0 2023-03-02

5-Chloro-N-methyl-1H-indole-3-ethanamine 関連文献

5-Chloro-N-methyl-1H-indole-3-ethanamineに関する追加情報

5-Chloro-N-methyl-1H-indole-3-ethanamine (CAS No. 22120-31-6): An Overview of Its Properties, Applications, and Recent Research

5-Chloro-N-methyl-1H-indole-3-ethanamine (CAS No. 22120-31-6) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural and functional properties. This compound, also known as 5-Chloro-N-methyltryptamine or 5-CMT, belongs to the indole class of compounds and is characterized by its indole core with a chloro substituent at the 5-position and a methylamino group at the ethyl side chain.

The chemical structure of 5-Chloro-N-methyl-1H-indole-3-ethanamine is of particular interest due to its potential biological activities. The indole scaffold is a common motif in many bioactive molecules, including neurotransmitters, hormones, and pharmaceuticals. The presence of the chloro substituent and the methylamino group adds complexity and can influence the compound's pharmacological profile, making it a valuable candidate for various research applications.

Recent studies have explored the pharmacological properties of 5-Chloro-N-methyl-1H-indole-3-ethanamine in detail. One notable area of research is its interaction with serotonin receptors. Serotonin, a key neurotransmitter, plays a crucial role in regulating mood, sleep, appetite, and other physiological processes. Compounds that modulate serotonin receptors have potential therapeutic applications in treating conditions such as depression, anxiety, and sleep disorders.

A study published in the Journal of Medicinal Chemistry investigated the binding affinity of 5-Chloro-N-methyl-1H-indole-3-ethanamine to serotonin receptors. The results showed that 5-CMT exhibits high affinity for the 5-HT2A receptor subtype, which is implicated in psychedelic effects and cognitive functions. This finding suggests that 5-CMT could be a useful tool for understanding the mechanisms underlying serotonin receptor-mediated effects.

In addition to its receptor interactions, 5-Chloro-N-methyl-1H-indole-3-ethanamine has been studied for its potential neuroprotective properties. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Compounds that can protect neurons from damage or promote their survival are of great interest in developing new treatments for these conditions.

A recent study published in the Journal of Neurochemistry evaluated the neuroprotective effects of 5-CMT in an in vitro model of oxidative stress-induced neuronal damage. The results indicated that 5-CMT significantly reduced oxidative stress and protected neurons from apoptosis. These findings suggest that 5-CMT may have therapeutic potential in preventing or treating neurodegenerative diseases.

The synthesis of 5-Chloro-N-methyl-1H-indole-3-ethanamine has also been a focus of research. Efficient synthetic routes are essential for producing sufficient quantities of the compound for further studies and potential pharmaceutical development. A study published in the Tetrahedron Letters described an optimized synthetic method for 5-CMT using readily available starting materials and mild reaction conditions. This method provides a scalable and cost-effective approach to synthesizing 5-CMT, facilitating its broader use in research and development.

Beyond its pharmacological properties, 5-Chloro-N-methyl-1H-indole-3-ethanamine has been explored for its potential as a lead compound in drug discovery. Lead compounds are molecules with promising biological activity that can be further optimized through medicinal chemistry approaches to develop more potent and selective drugs. The unique structure of 5-CMT makes it an attractive starting point for designing novel therapeutics.

In conclusion, 5-Chloro-N-methyl-1H-indole-3-ethanamine (CAS No. 22120-31-6) is a compound with significant potential in various areas of medicinal chemistry and pharmacology. Its interactions with serotonin receptors, neuroprotective properties, and synthetic accessibility make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities, 5-CMT may play an important role in advancing our understanding of neurological disorders and developing new therapeutic strategies.

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